4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group and a hydrochloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid as the starting material.
Trifluoromethylation: The piperidine ring is subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethylating agents.
Hydrochloride Formation: The resulting trifluoromethylated piperidine-4-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and pH to ensure product purity and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The piperidine ring can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents like lithium aluminum hydride; conditions typically involve anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides; conditions may vary depending on the specific reaction.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: Formed from the reduction of the piperidine ring.
Substituted Compounds: Resulting from nucleophilic substitution reactions involving the trifluoromethyl group.
Scientific Research Applications
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of trifluoromethyl groups in biological systems.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound is employed in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can influence the binding affinity of the compound to various receptors and enzymes.
Pathways: The compound may modulate biochemical pathways related to its biological activity, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.
Trifluoromethylated Benzaldehydes: Compounds with a trifluoromethyl group attached to a benzaldehyde structure.
Uniqueness: 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group with a piperidine ring and a carboxylic acid group, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.
Properties
IUPAC Name |
4-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(5(12)13)1-3-11-4-2-6;/h11H,1-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUIGFFYASTHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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